2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide
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Overview
Description
2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide typically involves the reaction of aminoguanidine with acetic anhydride, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Another triazole derivative with similar applications in medicinal chemistry.
Aminomethyl propanol: An alkanolamine with different structural features but similar functional groups
Uniqueness
2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide is unique due to its specific triazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H10N6O |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-amino-N-[3-(aminomethyl)-1,2,4-triazol-4-yl]acetamide |
InChI |
InChI=1S/C5H10N6O/c6-1-4-9-8-3-11(4)10-5(12)2-7/h3H,1-2,6-7H2,(H,10,12) |
InChI Key |
VCFMRPDMPBOEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1NC(=O)CN)CN |
Origin of Product |
United States |
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